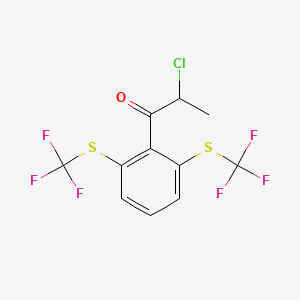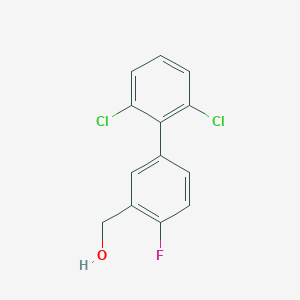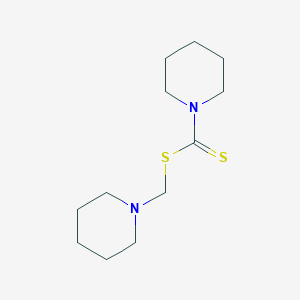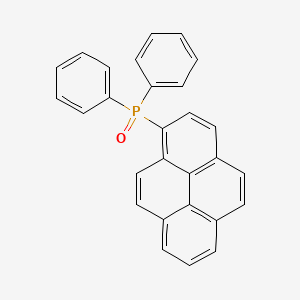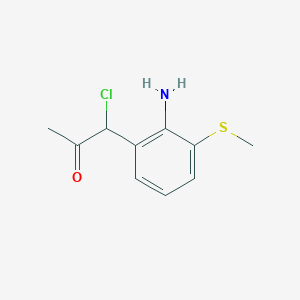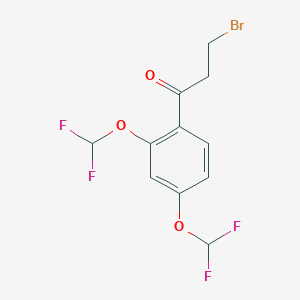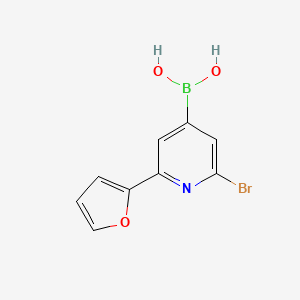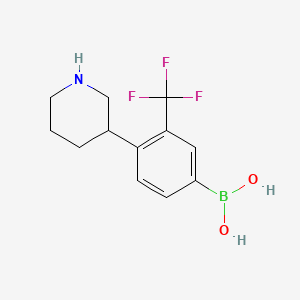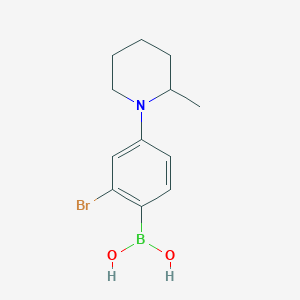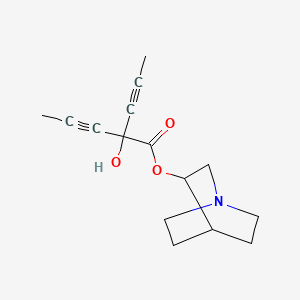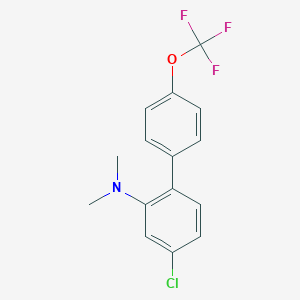
(4-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloro and trifluoromethoxy groups may enhance its binding affinity to these targets, while the dimethylamine group can influence its solubility and distribution within biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the trifluoromethoxy and dimethylamine groups.
4-Chloro-4’-iodo-1,1’-biphenyl: Contains an iodine atom instead of the trifluoromethoxy group.
4-(4-Chlorobenzenesulfonyl)-biphenyl: Features a sulfonyl group instead of the trifluoromethoxy group.
Uniqueness
(4-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the combination of chloro, trifluoromethoxy, and dimethylamine groups on the biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H13ClF3NO |
|---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-9-11(16)5-8-13(14)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
KRIBVAHVBHGTEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
